N-(5-tert-Butyl-1,2-oxazol-3-yl)-N'-propylurea
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Overview
Description
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-propylurea is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group at the 5-position of the oxazole ring and a propylurea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-propylurea typically involves the reaction of 5-tert-butyl-1,2-oxazole with propyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-propylurea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylurea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce simpler urea derivatives.
Scientific Research Applications
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-propylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-propylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate
- N-(5-tert-butyl-1,2-oxazol-3-yl)benzenesulfonamide
Uniqueness
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-propylurea is unique due to its specific structural features, such as the tert-butyl group and the propylurea moiety. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
55807-60-8 |
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Molecular Formula |
C11H19N3O2 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-propylurea |
InChI |
InChI=1S/C11H19N3O2/c1-5-6-12-10(15)13-9-7-8(16-14-9)11(2,3)4/h7H,5-6H2,1-4H3,(H2,12,13,14,15) |
InChI Key |
MJHRBNDUFNKJAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=NOC(=C1)C(C)(C)C |
Origin of Product |
United States |
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